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Abstract

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A
(PDE10A) inhibitor under development for the treatment of Tourette syndrome and other
neurological disorders.[1][2][3][4] By modulating dopamine signaling in the striatum,
Gemlapodect offers a targeted therapeutic approach with the potential for an improved safety
profile compared to existing treatments. This technical guide provides a comprehensive
overview of the available safety and toxicology data for Gemlapodect, drawing from clinical
trial results and the established profile of PDE10A inhibitors. While specific preclinical
toxicology data for Gemlapodect is not publicly available, this document synthesizes the
current clinical findings and provides a representative preclinical profile for this class of
compounds.

Introduction

Gemlapodect is a novel therapeutic agent that selectively inhibits PDE10A, an enzyme highly
expressed in the medium spiny neurons of the striatum.[1][2] This targeted mechanism of
action allows for the modulation of dopamine D2 receptor signaling, which is implicated in the
pathophysiology of Tourette syndrome, without the direct receptor blockade associated with
current antipsychotic medications.[5] This offers the potential to mitigate common side effects
such as weight gain and metabolic disturbances.[1][6]
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Mechanism of Action and Signaling Pathway

Gemlapodect's mechanism of action centers on the inhibition of the PDE10A enzyme.
PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cCAMP) and
cyclic guanosine monophosphate (cGMP), two important second messengers in intracellular
signaling. By inhibiting PDE10A, Gemlapodect increases the levels of cAMP and cGMP within
medium spiny neurons, thereby modulating the signaling cascades downstream of dopamine
receptors. This ultimately helps to normalize the neural circuitry involved in the generation of

tics.
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Figure 1: Gemlapodect's Mechanism of Action.

Preclinical Toxicology Profile (Representative for
PDE10A Inhibitors)

While specific preclinical toxicology data for Gemlapodect have not been publicly disclosed,
this section provides a representative profile based on general regulatory requirements for
small molecule drug development and the known characteristics of other selective PDE10A
inhibitors.

Acute, Sub-chronic, and Chronic Toxicity

Standard preclinical toxicology programs evaluate the potential for adverse effects following
single and repeated doses. These studies are typically conducted in at least two species, one
rodent and one non-rodent, to identify potential target organs of toxicity and to determine a no-
observed-adverse-effect level (NOAEL).

Representative

Study Type Typical Species Key Endpoints Findings for
PDE10A Inhibitors
. LD50, clinical signs, Low acute toxicity
Acute Toxicity Rat, Mouse

gross pathology

expected.

Sub-chronic Toxicity
(e.g., 28-day, 90-day)

Rat, Dog/Monkey

Clinical observations,
body weight, food
consumption, clinical
pathology, organ
weights,

histopathology

Generally well-
tolerated. Potential for
CNS-related signs at
high doses.

Chronic Toxicity (e.g.,
6-month, 9-month)

Rat, Dog/Monkey

Same as sub-chronic,

plus carcinogenicity
assessment in long-

term studies

Long-term safety
profile to support
chronic dosing in

humans.

Genetic and Reproductive Toxicology
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Genetic toxicology studies are conducted to assess the potential of a drug to cause DNA

damage or mutations. Reproductive toxicology studies evaluate the potential effects on fertility

and embryonic development.

Study Type Assay

Representative
Purpose Findings for

PDE10A Inhibitors

) ) Ames test (bacterial
Genetic Toxicology ]
reverse mutation)

Assesses point Generally non-

mutations mutagenic.

In vitro chromosomal Assesses

aberration test chromosomal damage

Generally no

clastogenic potential.

] ) Assesses
In vivo micronucleus
chromosomal damage

Generally negative.

No significant effects

on fertility are typically

test o
in vivo
) Fertility and early
Reproductive ) Effects on male and
) embryonic N
Toxicology female fertility

development

expected.

Embryo-fetal ] )
Teratogenic potential
development

To be determined on a
compound-specific
basis.

Pre- and postnatal )
Effects on offspring
development

To be determined on a
compound-specific
basis.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on

major physiological systems.
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Representative Findings

System Key Assessments .
for PDE10A Inhibitors

Irwin test, functional Potential for sedation or motor
Central Nervous System _ _
observational battery effects at high doses.

o Low risk of QT prolongation is
) hERG assay, in vivo
Cardiovascular System ) o a key development goal for
cardiovascular monitoring )
this class.

No significant respiratory

Respiratory System Respiratory rate and depth )
effects are typically expected.

Clinical Safety Profile

The clinical development program for Gemlapodect has provided key insights into its safety
and tolerability in humans.

Phase | Studies

Initial Phase | studies in healthy volunteers established a favorable safety and tolerability profile
for Gemlapodect, allowing for the progression to patient studies. These trials indicated that the
drug is well-tolerated.[2]

Phase lla Study (ALLEVIA-1)

The Phase lla ALLEVIA-1 study was a multicenter, open-label, single-arm monotherapy trial
that enrolled 15 patients with Tourette syndrome.[4][6][7] The study's findings underscored the
promising safety profile of Gemlapodect.

Key Safety Findings from the ALLEVIA-1 Study:
» No serious adverse events were reported during the trial.[6]

e There was no evidence of weight gain or clinically significant changes in metabolic markers
such as blood glucose or lipids.[6]

o Adverse events were consistent with the known profile of Gemlapodect.[6]
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Parameter Result

Serious Adverse Events 0

Weight Gain Not clinically significant
Metabolic Changes (Blood Glucose, Lipids) Not clinically significant

Ongoing and Future Clinical Trials

A Phase llb, 12-week, randomized, double-blind, placebo-controlled study (NOE-TTS-201;
NCT06315751) is currently underway to further evaluate the efficacy and safety of
Gemlapodect in a larger population of 140 patients with Tourette syndrome.[2][8]

Experimental Protocols
Preclinical Toxicology Study Design (General)

The following diagram illustrates a general workflow for preclinical toxicology evaluation.

4 In Vivo Studies )
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Figure 2: General Preclinical Toxicology Workflow.

Phase lla ALLEVIA-1 Study Protocol

o Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][6][7]
o Participants: 15 patients with Tourette syndrome, with a mean age of 26.2 years.[4][6][7]

o Treatment: Ascending doses of Gemlapodect ranging from 2.5 to 15 mg once daily, with a
target dose range of 10 to 15 mg per day.[4][6][7]

e Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global
Impression of Change (TS-CGI-C).[6]

e Secondary Endpoints: Change from baseline in the Yale Global Tic Severity Scale Total Tic
Score (YGTSS-TTS).[6]

o Safety Assessments: Monitoring of adverse events, weight, and clinical laboratory
parameters (including metabolic measures).[6]

Phase lIb NOE-TTS-201 (NCT06315751) Study Protocol

o Study Design: 12-week, randomized, double-blind, placebo-controlled study.[2][8]
o Participants: 140 patients with Tourette syndrome in the US and Europe.[2][8]
e Treatment: Up to 15 mg of Gemlapodect once daily, or a matching placebo.[2][8]

e Primary Endpoint: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[2][8]

Summary and Conclusion

Gemlapodect has demonstrated a promising safety and tolerability profile in clinical trials
conducted to date. Notably, it has not been associated with serious adverse events, weight
gain, or clinically significant metabolic changes, which are common concerns with current
treatments for Tourette syndrome. While specific preclinical toxicology data are not publicly
available, the general profile for selective PDE10A inhibitors suggests a favorable safety
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margin. Ongoing Phase lIb studies will provide more extensive data to further characterize the
safety and efficacy of Gemlapodect. The available evidence supports the continued
development of Gemlapodect as a potentially safe and effective novel treatment for Tourette
syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. noemapharma.com [noemapharma.com|]

2. Noema Pharma Begins Dosing Patients in Phase 2b Study of Gemlapodect for Tourette
Syndrome [synapse.patsnap.com]

« 3. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]

e 4. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints
[synapse.patsnap.com]

¢ 5. noemapharma.com [noemapharma.com]
¢ 6. fiercebiotech.com [fiercebiotech.com]

e 7. Noema Pharma Announces NOE-105 (gemlapodect) Phase 2a Study | Forbion
[forbion.com]

e 8. noemapharma.com [noemapharma.com]

 To cite this document: BenchChem. [Gemlapodect (NOE-105): A Comprehensive Safety and
Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8597692#a-safety-and-toxicology-profile-of-
gemlapodect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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